
Triethylene Glycol Butyl Methyl Ether
Overview
Description
Triethylene Glycol Butyl Methyl Ether, also known as Butyl tri glycol, is a glycol ether with surface tension characteristics found in household and industrial cleaning products . It is also used as an effective carrier solvent for textile dye processes .
Synthesis Analysis
The primary method of manufacturing Butyl tri glycol is via reacting ethylene oxide with ethyl alcohol . Other methods of production include reacting alcohols with ethylene oxide .Molecular Structure Analysis
The molecular formula of this compound is C11H24O4 . Its molecular weight is 220.31 g/mol . The InChI code is 1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3 .Chemical Reactions Analysis
Ethers, such as this compound, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents .Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.31 g/mol . It has a topological polar surface area of 36.9 Ų . It has a rotatable bond count of 12 . It is a clear, low-volatility, mobile liquid with a very faint, mild odour .Scientific Research Applications
Toxicological Evaluation
- Triethylene glycol ethers, including the butyl ether variant, have been evaluated for their ability to penetrate human skin and potential systemic toxicities. These studies indicate very low capacities for skin absorption, minimal potential to produce systemic toxicity following oral or dermal exposures, and a low developmental toxic potential (Leber et al., 1990).
Volumetric and Acoustic Properties
- The compound has been studied in the context of its physical properties, such as densities and refractive indices, in binary mixtures with other compounds. This research helps in understanding the solute-solvent interactions and can be applied in various scientific and industrial processes (Singh & Kumar, 2010).
Cytotoxicity Studies
- Research has been conducted on the cytotoxicity of polyethylene glycol derivatives, including triethylene glycol, to assess potential hazards in biomedical research. This is crucial for ensuring the safety of materials used in medical and biological applications (Liu et al., 2017).
Polymer Applications
- Triethylene glycol butyl methyl ether has been used in the synthesis of nonionic hydrogels, demonstrating its utility in materials science, particularly in creating substances with specific absorption and swelling properties (Ding & Evsyukov, 2001).
Stability Studies
- Studies have been conducted to understand how modifications in triethylene glycol, like inserting a methylene group, can stabilize it against oxidative degradation. This research is vital for enhancing the longevity and effectiveness of materials in various applications (Glastrup, 2003).
Environmental Impact Assessment
- The compound has been evaluated in environmental studies, like its detection in water bodies, to understand and manage its environmental footprint. Such studies are crucial for environmental safety and compliance with regulatory standards (Stepien & Püttmann, 2013).
Synthesis and Chemical Characterization
- Research into the synthesis and characterization of triethylene glycol derivatives provides foundational knowledge for their application in various scientific and industrial fields. This includes studies on their molecular structure, reaction conditions, and physical properties (Hu Ying-xi, 2004).
Mechanism of Action
Mode of Action
It is known that ethers, in general, can interact with a variety of biological molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TEGBME. For instance, ethers can form unstable peroxides when exposed to oxygen, which could potentially affect the action of TEGBME . Additionally, it is recommended to keep ignition sources away from areas where TEGBME is handled or stored due to its combustible nature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O4/c1-3-4-5-13-8-9-15-11-10-14-7-6-12-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAQINZKMQFYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592956 | |
| Record name | 2,5,8,11-Tetraoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7382-30-1 | |
| Record name | 2,5,8,11-Tetraoxapentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Isothiazolo[4,3-b]pyridin-3-amine](/img/structure/B1602709.png)
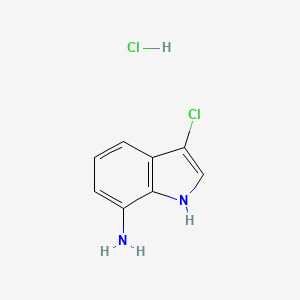
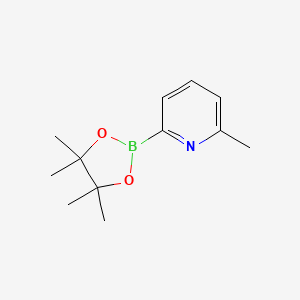

![5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B1602713.png)
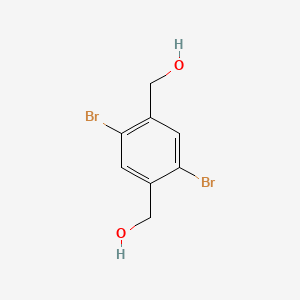
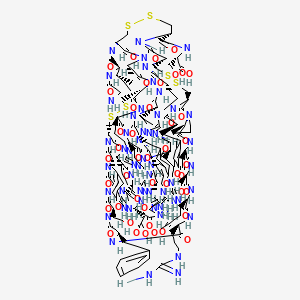


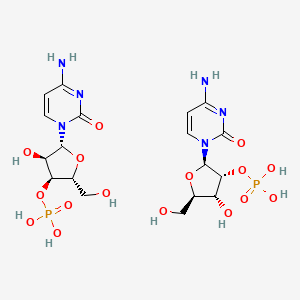
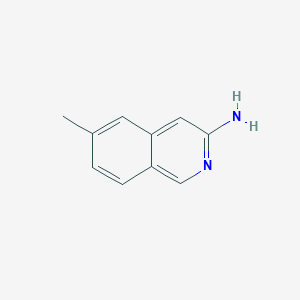
![7-Chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1602724.png)

![Oxazolo[5,4-B]pyridine](/img/structure/B1602731.png)